molecular formula C58H60N6O12 B13856349 Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Cat. No.: B13856349
M. Wt: 1033.1 g/mol
InChI Key: GHNDHPLCXHAUBG-VDDIFWHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a complex organic compound used as an intermediate in the synthesis of Olmesartan Acid O-beta-D-Glucuronide, a metabolite of Olmesartan Medoxomil. Olmesartan Medoxomil is a medication used to treat high blood pressure by blocking the action of angiotensin II, a substance that narrows blood vessels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves multiple steps, starting from the basic building blocks of organic chemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, which is essential for its use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:

    Oxidation: Conversion of the ester group to a carboxylic acid.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of functional groups with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include Olmesartan Acid, Olmesartan Alcohol, and various substituted derivatives of the original compound.

Scientific Research Applications

Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of high-purity chemicals for various applications.

Mechanism of Action

The mechanism of action of Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its conversion to Olmesartan Acid O-beta-D-Glucuronide, which then interacts with angiotensin II receptors. This interaction blocks the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

    Olmesartan Medoxomil: The parent compound used to treat high blood pressure.

    Losartan: Another angiotensin II receptor blocker with similar therapeutic effects.

    Valsartan: A compound with a similar mechanism of action but different chemical structure.

Uniqueness

Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its specific chemical structure, which allows for the efficient synthesis of Olmesartan Acid O-beta-D-Glucuronide. This uniqueness makes it a valuable intermediate in pharmaceutical research and production.

Properties

Molecular Formula

C58H60N6O12

Molecular Weight

1033.1 g/mol

IUPAC Name

ethyl 2-propyl-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C58H60N6O12/c1-9-22-46-59-52(57(6,7)76-56-51(74-38(5)67)49(73-37(4)66)48(72-36(3)65)50(75-56)55(69)70-8)47(54(68)71-10-2)63(46)35-39-31-33-40(34-32-39)44-29-20-21-30-45(44)53-60-62-64(61-53)58(41-23-14-11-15-24-41,42-25-16-12-17-26-42)43-27-18-13-19-28-43/h11-21,23-34,48-51,56H,9-10,22,35H2,1-8H3/t48-,49-,50-,51+,56-/m0/s1

InChI Key

GHNDHPLCXHAUBG-VDDIFWHHSA-N

Isomeric SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)OC8C(C(C(C(O8)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.